tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often involve the use of reagents such as bromine, tert-butyl alcohol, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive bromine compounds and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The dihydroisoquinoline core can be oxidized or reduced under appropriate conditions, leading to different oxidation states of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to different isoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. It may serve as a starting point for the development of bioactive molecules with potential therapeutic applications.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. Isoquinoline derivatives have been studied for their activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The dihydroisoquinoline core can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
- tert-Butyl 2-(bromomethyl)phenylcarbamate
- tert-Butyl p-(bromomethyl)benzoate
- 4-tert-Butylbenzyl bromide
Comparison: Compared to similar compounds, tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its dihydroisoquinoline core. This core structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The presence of the bromomethyl group also allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 7-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMCSWGZOZYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158756-43-4 | |
Record name | tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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